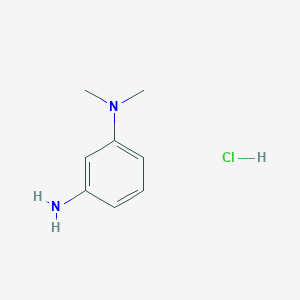

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride

Description

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride (CAS 2836-04-6) is a substituted aromatic diamine featuring two methyl groups on the nitrogen atom at the 1-position of a benzene ring. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 188.66 g/mol . The compound is often utilized as a precursor in organic synthesis, particularly in the preparation of acridine derivatives for anti-prion and neuroprotective applications . Its dihydrochloride form (CAS 3575-32-4, C₈H₁₄Cl₂N₂) is also commercially available, offering enhanced solubility and stability for laboratory use .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-N,3-N-dimethylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-4-7(9)6-8;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPOIABBUQPVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505540 | |

| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-32-4, 42600-09-9 | |

| Record name | 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1, N,N-dimethyl-, dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~-Dimethylbenzene-1,3-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of benzene to produce nitrobenzene, followed by reduction to form the corresponding amine. The amine is then methylated to yield N1,N1-Dimethylbenzene-1,3-diamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation and salt formation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The amine groups can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Scientific Research Applications

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride is utilized in various research domains:

Organic Synthesis

- Acts as a versatile building block for synthesizing complex organic molecules.

- Used in the preparation of dyes and pigments due to its ability to form stable complexes with metal ions.

Medicinal Chemistry

- Investigated for potential antimicrobial and anticancer properties.

- Structural similarities to biologically active compounds suggest possible therapeutic applications.

Catalysis

- Functions as a catalyst or co-catalyst in various chemical reactions.

- Enhances reaction rates and selectivity in organic transformations.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents.

Case Study 2: Dye Synthesis

Research demonstrated the use of this compound in synthesizing azo dyes. The compound's reactivity with diazonium salts led to the formation of vibrant dyes suitable for textile applications.

Mechanism of Action

The mechanism of action of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent groups (methyl, ethyl, phenyl, etc.) and their positions on the benzene ring. Key examples include:

Physicochemical Properties

- Solubility : The hydrochloride salt forms (e.g., CAS 2836-04-6) exhibit improved aqueous solubility (>10 mg/mL in some cases) compared to free bases, critical for pharmaceutical applications .

- Stability : The dihydrochloride form (CAS 3575-32-4) demonstrates superior stability under accelerated testing conditions .

- Spectroscopic Data : NMR shifts vary significantly with substituents. For example, the aromatic protons in N1,N1-Dimethylbenzene-1,3-diamine hydrochloride show distinct δ 6.5–7.2 ppm patterns, whereas N1-Phenyl derivatives exhibit downfield shifts due to electron-withdrawing effects .

Key Differentiators and Challenges

- Reactivity : Diethyl derivatives (e.g., N1,N1-Diethylbenzene-1,3-diamine) are less reactive in nucleophilic substitutions due to increased steric hindrance .

- Toxicity : Phenyl-substituted analogs (e.g., N1-Phenylbenzene-1,3-diamine hydrochloride) may pose higher toxicity risks due to aromatic amine metabolites .

- Synthetic Complexity : Trimethyl/phenyl variants require multi-step syntheses (e.g., Buchwald-Hartwig amination), increasing production costs .

Biological Activity

N1,N1-Dimethylbenzene-1,3-diamine hydrochloride, also known as N,N-dimethyl-m-phenylenediamine dihydrochloride, is an aromatic amine characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms, applications, and relevant research findings.

- Molecular Formula: C₈H₁₃ClN₂

- Molecular Weight: Approximately 172.655 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water (due to the hydrochloride form)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's amine groups can form hydrogen bonds and participate in nucleophilic reactions, influencing enzyme activities and other protein functions. This interaction can modulate biochemical pathways and affect cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties: The compound has been studied for its potential to scavenge free radicals, which could contribute to its protective effects against oxidative stress.

- Antibacterial Activity: Some studies suggest that it may possess antibacterial properties, although specific data on its efficacy against various bacterial strains remain limited.

- Anticancer Potential: Preliminary research indicates that derivatives of this compound may exhibit anticancer properties, particularly through mechanisms involving apoptosis in cancer cells.

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Dyes and Pigments: It is commonly used in the formulation of dyes due to its ability to enhance color properties .

- Biochemical Assays: The compound is utilized as a reagent in various biochemical assays, aiding in the synthesis of biologically active molecules.

- Pharmaceutical Development: Due to its structural similarity to other biologically active compounds, it is explored for potential applications in medicinal chemistry.

Case Studies

-

Antioxidant Activity Assessment:

A study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated significant scavenging activity comparable to standard antioxidants. -

Antibacterial Efficacy:

In vitro studies assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibition zones, suggesting potential as an antibacterial agent. -

Cytotoxicity Tests:

Cytotoxicity was evaluated on cancer cell lines (e.g., A431 skin cancer cells). The compound showed promising results with IC50 values indicating effective cytotoxicity at certain concentrations.

Data Summary Table

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antibacterial | Moderate inhibition against bacteria | |

| Anticancer | Induced apoptosis in cancer cell lines |

Q & A

Q. How can researchers determine the purity and structural integrity of N1,N1-Dimethylbenzene-1,3-diamine hydrochloride?

- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, as the compound’s aromatic structure allows strong absorbance in the UV range. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methyl group environments and amine proton signals. For hygroscopic samples, Karl Fischer titration is recommended to quantify water content, as the compound is prone to moisture absorption .

Q. What are the optimal solvent systems for dissolving this compound in synthetic applications?

- Methodological Answer : The compound is freely soluble in water and alcohol, as noted in its USP monograph . For non-aqueous reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable due to their high polarity. Solvent selection should align with reaction conditions—e.g., avoiding protic solvents in base-sensitive reactions. Pre-saturation of solvents with inert gases (e.g., N₂) may mitigate oxidation of the diamine group.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight, desiccated containers to prevent hygroscopic degradation. In case of skin contact, rinse immediately with copious water for ≥15 minutes and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can computational modeling enhance the design of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and intermediate stability. For example, modeling the compound’s nucleophilic amine groups in coupling reactions (e.g., with carbonyl compounds) helps optimize catalysts and solvent systems. Software like Gaussian or ORCA enables transition-state analysis, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from impurities or tautomerism. Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For mass spectrometry, high-resolution (HRMS) or tandem MS (MS/MS) can distinguish between isobaric species. Document solvent effects, as polar solvents may stabilize specific tautomers .

Q. How can researchers optimize reaction conditions to minimize side products in diamine-mediated syntheses?

- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For example, in diazotization reactions, lower temperatures (0–5°C) reduce nitrosamine byproducts. Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate formation. Statistical tools like Pareto analysis identify dominant variables affecting yield .

Q. What are the implications of hygroscopicity on the compound’s reactivity in anhydrous reactions?

- Methodological Answer : Hygroscopicity can introduce water, leading to hydrolysis or reduced nucleophilicity. Pre-dry the compound under vacuum (40–50°C) for 12–24 hours. Use molecular sieves (3Å) in reaction mixtures, and employ Schlenk-line techniques for moisture-sensitive steps. Validate anhydrous conditions via Karl Fischer titration of the reaction medium .

Key Recommendations for Researchers

- Cross-Disciplinary Validation : Combine experimental data with computational insights to resolve mechanistic ambiguities .

- Safety-Centric Workflows : Integrate hazard assessments (e.g., GHS classification) into experimental protocols, even if initial data suggests low risk .

- Open Data Practices : Share raw spectral data and computational input files to facilitate reproducibility in synthetic chemistry communities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.